molecular formula C13H17NO3 B3236576 Cyclohexyl 4-amino-3-hydroxybenzoate CAS No. 137066-30-9

Cyclohexyl 4-amino-3-hydroxybenzoate

Cat. No.: B3236576
CAS No.: 137066-30-9
M. Wt: 235.28 g/mol
InChI Key: HTARCZJZCSECCS-UHFFFAOYSA-N
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Description

Cyclohexyl 4-amino-3-hydroxybenzoate is a chemical compound with the molecular formula C13H17NO3 . It is also known as Benzoic acid, 4-amino-3-hydroxy-, cyclohexyl ester . The compound has a molecular weight of 235.28 g/mol .


Synthesis Analysis

The production of 4-amino-3-hydroxybenzoic acid (4,3-AHBA), a precursor of this compound, has been achieved by introducing 3-hydroxylation of 4-aminobenzoic acid (4-ABA) into the metabolic pathway of Corynebacterium glutamicum . Six different 4-hydroxybenzoate 3-hydroxylases (PHBHs) were heterologously expressed in C. glutamicum strains, which were then screened for the production of 4,3-AHBA . The highest concentration of 4,3-AHBA was detected in the strain expressing PHBH from Caulobacter vibrioides .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group with an amino group at the 4th position and a hydroxy group at the 3rd position. This structure is esterified with a cyclohexyl group .


Chemical Reactions Analysis

The production of 4,3-AHBA involves the 3-hydroxylation of 4-ABA . This reaction is catalyzed by PHBH mutants that were identified to efficiently catalyze the 3-hydroxylation of 4-ABA in C. glutamicum .

Future Directions

The production of 4,3-AHBA from glucose by introducing 3-hydroxylation of 4-ABA into the metabolic pathway of an industrially relevant bacterium, Corynebacterium glutamicum, is a significant step towards the microbial production of aromatic chemicals . These findings will contribute to a better understanding of enzyme-catalyzed regioselective hydroxylation of aromatic chemicals and to the diversification of biomass-derived precursors for high-performance materials .

Properties

IUPAC Name

cyclohexyl 4-amino-3-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c14-11-7-6-9(8-12(11)15)13(16)17-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARCZJZCSECCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC(=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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